4-(1-Aminobutyl)-2-chloroaniline
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Overview
Description
4-(1-Aminobutyl)-2-chloroaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group, a butyl chain, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-2-chloroaniline typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting 2-chloro-4-nitroaniline is then alkylated with 1-bromobutane to introduce the butyl chain.
Final Reduction: The nitro group is finally reduced to an amino group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutyl)-2-chloroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-(1-Aminobutyl)-2-chloroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutyl)-2-chloroaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminobutyl)aniline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloroaniline: Lacks the butyl chain, which may influence its solubility and interaction with biological targets.
4-(1-Aminobutyl)-2-bromoaniline: Similar structure but with a bromine atom instead of chlorine, which may alter its chemical properties.
Uniqueness
4-(1-Aminobutyl)-2-chloroaniline is unique due to the presence of both the butyl chain and the chlorine atom, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15ClN2 |
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Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-(1-aminobutyl)-2-chloroaniline |
InChI |
InChI=1S/C10H15ClN2/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,9H,2-3,12-13H2,1H3 |
InChI Key |
XLENXAHQZUMRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)N)Cl)N |
Origin of Product |
United States |
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